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Compound of Interest

Compound Name: Ifetroban Sodium

Cat. No.: B1260816

This technical support center provides essential information for researchers, scientists, and
drug development professionals working with Ifetroban in the context of Duchenne Muscular
Dystrophy (DMD).

Frequently Asked Questions (FAQS)

1. What is the mechanism of action of Ifetroban in Duchenne Muscular Dystrophy?

Ifetroban is a potent and selective antagonist of the thromboxane-prostanoid receptor (TPr).[1]
[2][3] In DMD, the rationale for its use stems from its potential to mitigate cardiomyopathy, a
leading cause of mortality in patients.[1][4] The proposed mechanism involves the inhibition of
TPr signaling, which is implicated in processes like inflammation, fibrosis, and vasoconstriction.
By blocking this receptor, Ifetroban is thought to reduce cardiac fibrosis and prevent cardiac
dysfunction. Preclinical studies in mouse models of muscular dystrophy have demonstrated
that Ifetroban can improve survival and cardiac function.

2. What is the recommended dosage of Ifetroban in DMD clinical research?

The Phase 2 FIGHT DMD clinical trial (NCT03340675) evaluated two oral, once-daily doses of
Ifetroban in patients with DMD. The study included a low-dose and a high-dose group. While
some sources refer to the low dose as 100 mg/day or 150 mg/day, the high dose was
consistently reported as 300 mg/day. The clinical trial protocol for NCT03340675 indicates that
the dosing was weight-based, but specific details of the weight-based regimen are not publicly
available.
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3. What is the primary clinical endpoint for evaluating Ifetroban’s efficacy in DMD?

The primary efficacy endpoint in the FIGHT DMD trial was the change in Left Ventricular
Ejection Fraction (LVEF) over a 12-month period, as assessed by cardiac magnetic resonance
imaging (CMRI).

4. What are the key safety findings from the Ifetroban clinical trials in DMD patients?

Ifetroban was reported to be well-tolerated in the FIGHT DMD trial at both low and high doses,
with no serious drug-related adverse events. The most commonly reported adverse events
possibly related to Ifetroban were contusion (bruising) and petechiae (small red or purple spots
caused by bleeding into the skin).

5. What is the current regulatory status of Ifetroban for the treatment of DMD?

Ifetroban has been granted Orphan Drug Designation and Rare Pediatric Disease Designation
by the U.S. Food and Drug Administration (FDA) for the treatment of cardiomyopathy
associated with Duchenne Muscular Dystrophy.
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Issue

Potential Cause

Recommended Action

Unexpected Adverse Event

Individual patient sensitivity,
drug-drug interaction, or
progression of underlying

disease.

Immediately document the
event in detail. For serious
adverse events, follow
institutional and regulatory
reporting guidelines. Consult
the clinical trial protocol for a
list of expected adverse events
and management strategies.
For events like bruising or
petechiae, consider the drug's
mechanism of action on

platelet function.

Suboptimal Therapeutic

Response

Incorrect dosage, poor
adherence, individual
variability in drug metabolism,

or advanced disease stage.

Verify patient adherence to the
prescribed dosing regimen.
Review the patient's baseline
characteristics, including the
severity of cardiomyopathy.
Consider pharmacokinetic
testing to assess drug
exposure if available. Note that
the FIGHT DMD trial enrolled
patients with varying degrees
of cardiac dysfunction (LVEF
>45% and LVEF 35-45%).

Difficulty with Patient
Recruitment

Strict inclusion/exclusion
criteria, patient and family

concerns.

Clearly communicate the
potential benefits and risks of
the trial. The FIGHT DMD trial
included males aged 7 years
and older with a confirmed
DMD diagnosis and on a

stable dose of corticosteroids.

Variability in LVEF
Measurements

Inter-observer variability in

cMRI analysis, differences in

Standardize the cMRI protocol
across all study sites and time

points. Utilize a central,
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imaging equipment or blinded core laboratory for
protocols. cMRI analysis to minimize
variability.

The DrugBank database lists
several potential drug-drug
interactions for Ifetroban,
primarily with other
anticoagulant and antiplatelet
medications, which may
increase the risk of bleeding.
Questions Regarding Potential for drug-drug The FIGHT DMD trial allowed
Concomitant Medications interactions. for sj[an(.jard o.f care'
medications, including
corticosteroids and exon-
skipping therapies. Always
consult the official
investigator's brochure or
clinical trial protocol for a
comprehensive list of allowed

and prohibited medications.

Data Presentation

Table 1: Overview of Ifetroban Dosing in the Phase 2 FIGHT DMD Trial

Route of
Treatment Arm Dosage Frequency o ]
Administration

100 mg/day or 150

Low-Dose Ifetroban Once Dalily Oral
mg/day

High-Dose Ifetroban 300 mg/day Once Dalily Oral

Placebo Matching Placebo Once Dalily Oral

Data sourced from multiple reports of the FIGHT DMD trial.
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Table 2: Summary of Efficacy Results from the Phase 2 FIGHT DMD Trial (Change in LVEF)

Mean Change in Overall Improvement
Overall Improvement _
Treatment Group LVEF over 12 vs. Natural History
vs. Placebo
Months Cohort
High-Dose Ifetroban
+1.8% 3.3% 5.4%
(300 mg/day)
Placebo -1.5% N/A N/A
Natural History Cohort  -3.6% N/A N/A

Data compiled from press releases and conference abstracts summarizing the FIGHT DMD
trial results.

Table 3: Baseline Demographics of Patients in a Presented Cohort of the FIGHT DMD Trial

High-Dose Ifetroban  Low-Dose Ifetroban

Characteristic Placebo (N=11)
(N=18) (N=12)
Mean Age (years) 14.7 (SD 4.9) Not Reported Not Reported
Mean Weight (kg) 42.4 (SD 16.9) Not Reported Not Reported
Ambulatory Status Not Reported Not Reported Not Reported
Ventilatory Support Not Reported Not Reported Not Reported
Stage of DMD
) Not Reported Not Reported 11 (100%)
Cardiomyopathy
Background DMD
Not Reported Not Reported Not Reported
Therapy
Background Cardiac
Not Reported Not Reported Not Reported

Therapy

Data from a presentation abstract of the FIGHT DMD trial. Note that some data points were not
available in the public abstract.
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Experimental Protocols

Protocol 1: Assessment of Cardiac Function by cMRI

o Patient Preparation: Ensure the patient is stable and able to lie still for the duration of the
scan. For pediatric patients, sedation may be considered as per institutional guidelines.

» Image Acquisition: Perform cardiac magnetic resonance imaging using a standardized
protocol to assess left ventricular volume and function. This typically includes steady-state
free precession (SSFP) cine images in short-axis and long-axis views.

¢ Image Analysis: Analyze the images to determine the end-diastolic volume (EDV) and end-
systolic volume (ESV) of the left ventricle.

o LVEF Calculation: Calculate the Left Ventricular Ejection Fraction using the formula: LVEF
(%) = [(EDV - ESV) / EDV] * 100.

o Data Reporting: Report the LVEF at baseline and at specified follow-up time points (e.g., 6
and 12 months) to assess the change from baseline.

Protocol 2: Pharmacokinetic Blood Sampling

o Sample Collection: Collect whole blood samples in appropriate anticoagulant tubes (e.g.,
EDTA) at pre-defined time points. The FIGHT DMD protocol included pharmacokinetic
assessments at Day O (first dose) and Day 7 (steady-state).

o Sample Processing: Process the blood samples promptly to separate plasma. This typically
involves centrifugation at a specified speed and temperature.

e Sample Storage: Store the plasma samples frozen at -80°C until analysis.

o Bioanalysis: Analyze the plasma concentrations of Ifetroban and any relevant metabolites
using a validated bioanalytical method, such as liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

o Data Analysis: Determine key pharmacokinetic parameters, including Cmax (maximum
concentration), Tmax (time to maximum concentration), and AUC (area under the
concentration-time curve).
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Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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